5-((4-Bromophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazole family, characterized by a fused heterocyclic core. Its structure includes a 4-bromophenyl group and a 3-methylpiperidinylmethyl substituent, which likely influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
5-[(4-bromophenyl)-(3-methylpiperidin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN4OS/c1-3-15-21-19-24(22-15)18(25)17(26-19)16(13-6-8-14(20)9-7-13)23-10-4-5-12(2)11-23/h6-9,12,16,25H,3-5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKHDHKQRPZVIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Br)N4CCCC(C4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((4-Bromophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a compound of interest due to its potential pharmacological applications. Its unique structural features suggest it may interact with various biological targets, which could lead to therapeutic effects against a range of diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H23BrN4OS
- Molecular Weight : 435.38 g/mol
- IUPAC Name : 5-[(4-bromophenyl)(3-methylpiperidin-1-yl)methyl]-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
The compound features a thiazolo[3,2-b][1,2,4]triazole core that is less common in similar compounds, potentially conferring unique biological activities.
The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, potentially inhibiting or enhancing their functions. This mechanism underpins its potential use in drug development.
Anticancer Activity
Research indicates that derivatives with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Study Findings : In vitro studies have shown that compounds with thiazole and triazole cores can inhibit cell growth in cancer types such as colon carcinoma (HT-29), melanoma (M21), and breast carcinoma (MCF7) .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| CA-4 | 0.5 | HT-29 |
| PIB-SO | 0.8 | M21 |
| Compound | 1.0 | MCF7 |
Enzyme Inhibition
The compound may also exhibit enzyme inhibitory activity. Similar compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease:
- AChE Inhibition : Compounds that feature the piperidine moiety are known for their ability to inhibit AChE, which is crucial in treating conditions like Alzheimer's disease .
Study on Antiproliferative Effects
In a controlled study assessing various derivatives of thiazolo[3,2-b][1,2,4]triazole:
- Methodology : The antiproliferative activity was evaluated using the NCI/NIH Developmental Therapeutics Program.
- Results : Several derivatives showed significant inhibition of cell growth at nanomolar concentrations .
Enzyme Activity Assessment
Another study focused on enzyme inhibition:
Comparison with Similar Compounds
Piperidine Ring Modifications: 4-Hydroxypiperidinyl vs. 3-Methylpiperidinyl
Compound : 5-((4-Bromophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol ()
- Structural Difference : Replaces the 3-methylpiperidinyl group with a 4-hydroxypiperidinyl moiety.
- Binding Affinity: Hydroxyl groups can form hydrogen bonds with biological targets, possibly altering receptor interaction.
- Data : Molecular weight difference is minimal (~16 Da), but logP values may differ significantly due to polarity changes.
Bromophenyl Positional Isomerism: 4-Bromo vs. 2-Bromo
Compound : 5-(2-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole ()
- Structural Difference : The bromine atom is at the 2-position of the phenyl ring instead of the 4-position; lacks the piperidinylmethyl and ethyl groups.
- Impact :
- Electronic Effects : 2-Bromophenyl may induce steric hindrance, reducing planar stacking with aromatic residues in target proteins.
- Activity : Positional isomerism often alters binding specificity. For example, 4-bromo derivatives typically exhibit stronger π-π interactions in enzyme pockets.
Comparison with Functional Analogs
Triazole-Thiazole Hybrids with Piperazine Substituents
Compound : 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol ()
- Structural Features : Incorporates a 3-chlorophenylpiperazine and 4-ethoxy-3-methoxyphenyl groups.
- Chlorine vs. Bromine: Chlorine’s smaller size and lower lipophilicity may reduce halogen bonding compared to bromine.
Antifungal Triazolo-Thiadiazoles
Compound : 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles ()
- Functional Relevance: These compounds target 14-α-demethylase lanosterol (CYP51), a key enzyme in fungal ergosterol synthesis.
- Comparison :
- Core Structure : The thiadiazole-triazole scaffold differs from the thiazolo-triazole core but shares triazole-mediated metal coordination.
- Bioactivity : The 4-methoxyphenyl group in enhances antifungal activity, suggesting that the 4-bromophenyl group in the target compound may offer similar advantages through hydrophobic interactions.
Q & A
Q. What are the optimal synthetic pathways and critical reaction conditions for this compound?
The synthesis involves multi-step reactions, including:
- Mannich-type reactions to introduce the 3-methylpiperidinyl and bromophenyl groups onto the thiazolo-triazole core.
- Solvent selection (e.g., ethanol or acetonitrile) and reflux conditions to promote cyclization.
- pH and temperature control (e.g., 60–80°C) to optimize intermediate stability . Post-synthesis purification often uses recrystallization or column chromatography , with yields typically ranging from 60–75%. Characterization relies on ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity .
Q. Which spectroscopic techniques are most reliable for structural validation?
- NMR spectroscopy : Key signals include the thiazole C-H proton (δ 7.2–7.8 ppm) and the hydroxyl proton (δ 10–12 ppm, broad). The 4-bromophenyl group shows characteristic aromatic splitting patterns .
- FT-IR : Confirms the presence of hydroxyl (-OH, ~3200 cm⁻¹) and triazole C=N (1600–1650 cm⁻¹) groups .
- X-ray crystallography (if crystals are obtainable) resolves stereochemistry and intermolecular interactions, often using SHELXL for refinement .
Q. What preliminary biological assays are recommended for initial activity screening?
- Enzyme inhibition assays (e.g., kinase or protease targets) at 10–100 μM concentrations.
- Antimicrobial screening via broth microdilution (MIC values) against Gram-positive/negative bacteria .
- Cytotoxicity profiling using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in stereochemical assignments?
Single-crystal X-ray diffraction provides absolute configuration of the chiral center at the piperidinyl-bromophenyl junction. SHELXL refinement parameters (e.g., R-factor < 0.05) ensure accuracy, while Hirshfeld surface analysis maps non-covalent interactions (e.g., hydrogen bonds with the hydroxyl group) that influence molecular packing .
Q. What strategies address contradictory bioactivity data across structural analogs?
- SAR studies : Compare analogs with variations in the piperidinyl (e.g., 3-methyl vs. 4-ethyl) or aryl (bromophenyl vs. fluorophenyl) groups. For example, bromine’s electron-withdrawing effects may enhance binding to hydrophobic enzyme pockets .
- Molecular docking : Use AutoDock Vina or Glide to model interactions with targets like 14-α-demethylase (CYP51), where the triazole ring may coordinate heme iron .
Q. How can reaction mechanisms be optimized for regioselective functionalization?
- DFT calculations (e.g., Gaussian 16) predict transition states for electrophilic substitution at the thiazole C5 position.
- Microwave-assisted synthesis reduces side products during piperidinyl coupling, improving regioselectivity from 70% to >90% .
Q. What methodologies validate target engagement in complex biological systems?
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified receptors.
- Cellular thermal shift assay (CETSA) : Confirm target stabilization in lysates after compound treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
